![molecular formula C13H18F2N2OS B2443855 4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile CAS No. 2418682-05-8](/img/structure/B2443855.png)
4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile
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Overview
Description
4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFTC and is a thiomorpholine derivative that is used in many scientific research studies.
Mechanism of Action
The mechanism of action of DFTC is not fully understood. However, studies have shown that DFTC inhibits the activity of various enzymes such as DNA topoisomerase II and tubulin, which are involved in cell division. This inhibition leads to the disruption of cell division, resulting in cell death.
Biochemical and Physiological Effects:
DFTC has been shown to possess various biochemical and physiological effects. Studies have shown that DFTC induces apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, DFTC has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DFTC in lab experiments is its high potency. DFTC has been shown to possess high activity against various enzymes and has been used as a lead compound for the development of new drugs. However, one of the limitations of using DFTC in lab experiments is its toxicity. DFTC has been shown to possess toxicity towards normal cells, making it difficult to use in clinical settings.
Future Directions
There are many future directions for the study of DFTC. One of the most significant future directions is the development of new drugs based on DFTC. DFTC has been shown to possess high activity against various enzymes, making it a potential candidate for the development of new drugs. Additionally, the study of the mechanism of action of DFTC can lead to the development of new drugs that target cell division. Furthermore, the study of the toxicity of DFTC can lead to the development of new drugs that possess lower toxicity towards normal cells.
Conclusion:
In conclusion, DFTC is a thiomorpholine derivative that has gained a lot of attention in the scientific community due to its potential applications in various fields. The synthesis of DFTC involves the reaction of 4,4-difluorocyclohexanone with thiomorpholine-3-carbonitrile in the presence of a base. DFTC has been extensively studied for its potential applications in medicinal chemistry, and has been shown to possess antitumor, antifungal, and antibacterial activity. Additionally, DFTC has been shown to possess various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. However, the toxicity of DFTC towards normal cells is a limitation that needs to be addressed in future studies.
Synthesis Methods
The synthesis of DFTC involves the reaction of 4,4-difluorocyclohexanone with thiomorpholine-3-carbonitrile in the presence of a base. This reaction results in the formation of DFTC as a white solid with a high yield. The purity of the final product can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
DFTC has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of DFTC is in the field of medicinal chemistry. DFTC has been shown to possess antitumor activity and has been used as a lead compound for the development of new anticancer drugs. Additionally, DFTC has been shown to possess antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-[2-(4,4-difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2OS/c14-13(15)3-1-10(2-4-13)7-12(18)17-5-6-19-9-11(17)8-16/h10-11H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEUGTXOJKEQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)N2CCSCC2C#N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4,4-Difluorocyclohexyl)acetyl]thiomorpholine-3-carbonitrile |
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